Benzeneacetonitrile, alpha-(hydroxyimino)-
Overview
Description
Benzeneacetonitrile, alpha-(hydroxyimino)- is an organic compound with the molecular formula C8H6N2O. It is a ketoxime, which means it contains both a ketone and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha-(hydroxyimino)- can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with nitrous acid. This reaction typically requires a low temperature and the presence of a base such as sodium hydroxide . Another method involves the use of isoamyl nitrite and sodium ethoxide .
Industrial Production Methods
In industrial settings, the synthesis of Benzeneacetonitrile, alpha-(hydroxyimino)- often involves the reaction of benzyl cyanide with nitrous acid in the presence of a base. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Benzeneacetonitrile, alpha-(hydroxyimino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include amines, nitriles, and other substituted derivatives .
Scientific Research Applications
Benzeneacetonitrile, alpha-(hydroxyimino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, alpha-(hydroxyimino)- involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Benzeneacetonitrile, alpha-(hydroxyimino)- is unique due to its combination of a ketone and an oxime group. Similar compounds include:
Acetaldehyde oxime: Contains an oxime group but lacks the aromatic ring present in Benzeneacetonitrile, alpha-(hydroxyimino)-.
Benzaldoxime: Contains an oxime group attached to a benzene ring but lacks the nitrile group.
Phenylacetonitrile: Contains a nitrile group attached to a benzene ring but lacks the oxime group.
These comparisons highlight the unique structural features of Benzeneacetonitrile, alpha-(hydroxyimino)- that contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-hydroxyimino-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H |
InChI Key |
MJCQFBKIFDVTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C#N |
Origin of Product |
United States |
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